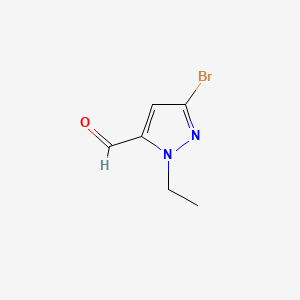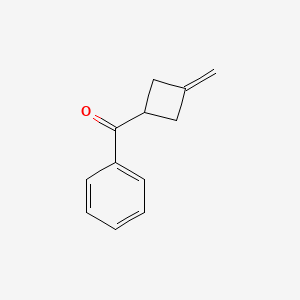
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a methylmethanamine group. This compound has garnered interest due to its potential use in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the pyrazole ring. The benzyl group is then introduced through a benzylation reaction, followed by the addition of the methylmethanamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Des Réactions Chimiques
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and methanol.
Applications De Recherche Scientifique
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine: Similar structure but lacks the methyl group.
N-(1-Benzyl-1H-pyrazol-5-yl)benzamide:
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
1-(2-benzylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-13-9-12-7-8-14-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 |
Clé InChI |
BNDWLEBUBYMZQH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=NN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


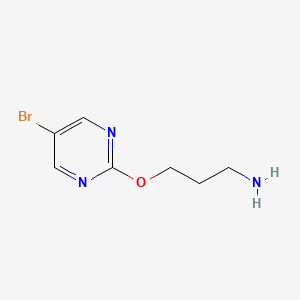
![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)
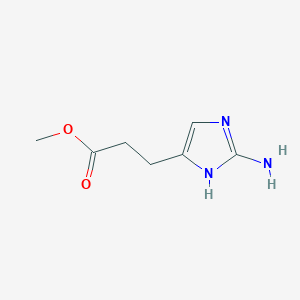
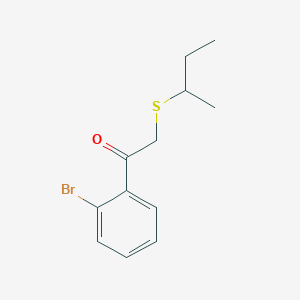



aminehydrochloride](/img/structure/B13546896.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
